molecular formula C11H13N B1457010 4-Cyclopropylindoline CAS No. 1227418-23-6

4-Cyclopropylindoline

Cat. No. B1457010
M. Wt: 159.23 g/mol
InChI Key: TXIBMTPLWKDOCV-UHFFFAOYSA-N
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Description

4-Cyclopropylindoline, also known as 4-cyclopropyl-2,3-dihydro-1H-indole, is a chemical compound with the CAS number 1227418-23-6 . It has a molecular weight of 159.23 .


Synthesis Analysis

The synthesis of indoline derivatives, including 4-Cyclopropylindoline, has been a topic of interest in pharmaceutical research . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . The synthesis and pharmacological activity of indoline derivatives have been summarized in various reviews .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropylindoline is characterized by a benzene ring fused with a five-membered nitrogenous ring . This structure is chemically named benzopyrrolidine .

Scientific Research Applications

Photocatalysis

  • Field : Organic Chemistry
  • Application : Indoline is a heterocyclic scaffold and a key structural motif found in a wide range of physiologically active chemicals. Photocatalysis has emerged as an extremely important method in organic chemistry, allowing rapid synthesis of complex structural frameworks .
  • Methods : A single electron transfer (SET) mechanism can be used for explanation of visible light photocatalysis. In this case, an excited photoredox catalyst aids in the reduction or oxidation of a substrate .
  • Results : Across all photochemical reactions, the [2+2] photocycloaddition process emerged as the most prominent synthetic tool .

Drug Development

  • Field : Pharmaceutical Sciences
  • Application : Indoline-based compounds are often used in the development of new drugs due to their wide range of biological activities .
  • Methods : These compounds are typically synthesized through various chemical reactions and then tested for their biological activity .
  • Results : The specific results would depend on the particular compound and its intended use .

Product Development

  • Field : Industrial Design
  • Application : The development of new products often involves the use of various materials and compounds, including indoline-based compounds .
  • Methods : These compounds can be incorporated into the product design process, potentially leading to innovative new products .
  • Results : The specific results would depend on the particular product and its intended use .

Synthesis of Heterocyclic Compounds

  • Field : Organic Chemistry
  • Application : Indoline-based compounds are used in the synthesis of heterocyclic compounds, which are widely used in various fields of chemistry .
  • Methods : The synthesis of these compounds often involves [2+2] photocycloaddition .
  • Results : The synthesis of indoline scaffolds by intramolecular [2+2] photocycloaddition has been a focus of recent research .

Biological Activities

  • Field : Biochemistry
  • Application : Indole derivatives, including indoline-based compounds, have been found to possess various biological activities .
  • Methods : These compounds are often synthesized and then tested for their biological activity .
  • Results : Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name

4-cyclopropyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBMTPLWKDOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3CCNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylindoline

CAS RN

1227418-23-6
Record name 4-cyclopropyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Gianella-Borradori, I Christou, CJR Bataille… - Bioorganic & medicinal …, 2015 - Elsevier
The cannabinoid receptor 2 (CB 2 R) has been linked with the regulation of inflammation, and selective receptor activation has been proposed as a target for the treatment of a range of …
Number of citations: 31 www.sciencedirect.com

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